dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane
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Overview
Description
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is a tertiary phosphine compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by the presence of a phosphine group attached to a complex aromatic structure, making it a valuable ligand in transition metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a Grignard reagent derived from 2-methoxyphenylmagnesium bromide . The reaction is carried out under inert conditions, usually in an anhydrous solvent like tetrahydrofuran (THF), to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Transition metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in catalysis. Its applications include:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane primarily involves its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of reactions such as cross-coupling and hydrogenation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane is unique due to its specific aromatic structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, distinguishing it from other similar phosphine ligands.
Properties
Molecular Formula |
C31H37OP |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C31H37OP/c1-32-30-18-10-8-16-28(30)24-20-22-25(23-21-24)29-17-9-11-19-31(29)33(26-12-4-2-5-13-26)27-14-6-3-7-15-27/h8-11,16-23,26-27H,2-7,12-15H2,1H3 |
InChI Key |
IBGVJCOMHBWNNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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